Chiral Identity: Enantiomeric Excess and Optical Purity Specification for (S)-Configuration (CAS 86150-09-6) vs. Racemate
The (2S)-configured hydrochloride salt (CAS 86150-09-6) is the only commercially available single-enantiomer hydrochloride form of this scaffold, whereas the racemic 2-amino-N-(2-hydroxyethyl)propanamide hydrochloride is cataloged under CAS 1236260-80-2 . The (S)-enantiomer specification ensures defined stereochemistry at the α-carbon, which is essential for reproducible chiral synthesis; use of the racemate introduces 50% of the undesired (R)-enantiomer that can confound biological readouts .
| Evidence Dimension | Stereochemical Purity |
|---|---|
| Target Compound Data | Single (S)-enantiomer, hydrochloride salt; CAS 86150-09-6 |
| Comparator Or Baseline | Racemic hydrochloride: CAS 1236260-80-2 (1:1 mixture of (S)- and (R)-enantiomers) |
| Quantified Difference | 100% enantiomeric specification vs. 50:50 racemic mixture |
| Conditions | Commercial catalog specification |
Why This Matters
For chiral resolution-dependent applications such as asymmetric synthesis and stereospecific biological assays, the single (S)-enantiomer is required to avoid off-target effects from the (R)-enantiomer.
